1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their vibrant colors and are widely used in the dye and pigment industry. The structure of this compound includes a naphthalene ring, a diazonium group, an azo linkage, and a sulfonic acid group, making it a versatile molecule with various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-naphthylamine-4-sulfonic acid. This is achieved by treating the amine with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-(acetylamino)aniline in an alkaline medium. The reaction is carried out at a controlled pH to ensure the formation of the azo compound.
Isolation and Purification: The resulting product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield, continuous flow reactors are used for the diazotization and coupling reactions.
Automated pH Control: Automated systems are employed to monitor and adjust the pH during the coupling reaction, ensuring optimal conditions for the formation of the azo compound.
Advanced Purification Techniques: Techniques such as chromatography and crystallization are used to purify the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can participate in electrophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azo linkage can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of different oxidation states of the naphthalene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, cyanides, and thiols. These reactions are typically carried out in the presence of a catalyst such as copper(I) chloride.
Reduction Reactions: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted naphthalene derivatives are formed.
Reduction Products: The reduction of the azo linkage results in the formation of 1-naphthylamine-4-sulfonic acid and 4-(acetylamino)aniline.
Oxidation Products: Oxidation can lead to the formation of naphthoquinones and other oxidized derivatives.
Scientific Research Applications
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments. Its ability to undergo substitution reactions makes it valuable in organic synthesis.
Biology: The compound is used in staining techniques for microscopy, helping to visualize biological tissues and cells.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt involves:
Molecular Targets: The compound interacts with nucleophiles through its diazonium group, leading to substitution reactions.
Pathways Involved: The azo linkage can undergo reduction, affecting the electron distribution within the molecule and altering its reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthalenediazonium, 4-sulfo-, inner salt
- 4-((4-(Acetylamino)phenyl)azo)benzenediazonium chloride
- 1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-5-sulfo-, inner salt
Uniqueness
1-Naphthalenediazonium, 4-((4-(acetylamino)phenyl)azo)-6-sulfo-, inner salt is unique due to its specific substitution pattern and the presence of both the sulfonic acid group and the azo linkage. This combination imparts distinct chemical properties, making it highly versatile for various applications.
Properties
CAS No. |
71393-88-9 |
---|---|
Molecular Formula |
C18H13N5O4S |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
8-[(4-acetamidophenyl)diazenyl]-5-diazonionaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H13N5O4S/c1-11(24)20-12-2-4-13(5-3-12)22-23-18-9-8-17(21-19)15-7-6-14(10-16(15)18)28(25,26)27/h2-10H,1H3,(H-,20,23,24,25,26,27) |
InChI Key |
UOKRWMRRPGCGGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)[N+]#N)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.